molecular formula C18H19NOS B2760524 (2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1396890-76-8

(2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2760524
CAS No.: 1396890-76-8
M. Wt: 297.42
InChI Key: VXHWMQHBGFQNJR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one is an organic compound that features a conjugated system with a phenyl group, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiophene group through a nucleophilic substitution reaction.

    Aldol Condensation: The functionalized piperidine derivative undergoes an aldol condensation with benzaldehyde to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-1-(4-(pyridin-2-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

    (E)-3-phenyl-1-(4-(furan-2-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one imparts unique electronic properties, making it distinct from its analogs with pyridine or furan rings. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

(E)-3-phenyl-1-(4-thiophen-2-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(9-8-15-5-2-1-3-6-15)19-12-10-16(11-13-19)17-7-4-14-21-17/h1-9,14,16H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHWMQHBGFQNJR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.